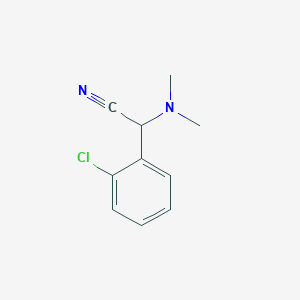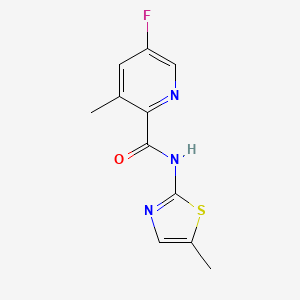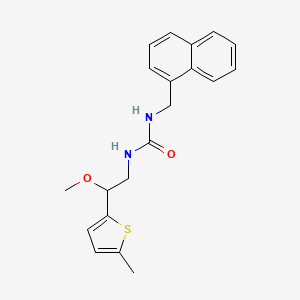
N-(3-acetamidophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-acetamidophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, anticonvulsant, and enzyme inhibition properties.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from aromatic acids, which are converted into esters, then hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The final step often involves a reaction with an appropriate substituted 2-bromoacetamide in the presence of a solvent like DMF and a base such as sodium hydride (NaH) . Although the specific synthesis of "N-(3-acetamidophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" is not detailed in the provided papers, the general method suggests that a similar approach could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectral techniques such as EI-MS, IR, and NMR . These techniques help confirm the successful synthesis of the compounds by identifying functional groups, molecular weight, and the chemical environment of the atoms within the molecule. The presence of the 1,3,4-oxadiazole ring contributes to the biological activity of these compounds due to its electron-rich nature, which facilitates interactions with biological targets.
Chemical Reactions Analysis
The 1,3,4-oxadiazole derivatives are reactive towards nucleophiles due to the presence of the electrophilic oxadiazole ring. They can undergo further chemical transformations, which can be exploited to synthesize a wide range of biologically active molecules. The reactivity of these compounds can be tailored by substituting different functional groups at various positions on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the oxadiazole ring and the overall molecular structure. These properties are crucial for determining the compound's suitability for drug development, as they affect the compound's bioavailability and pharmacokinetics . The biological activity of these compounds is often screened using various assays to determine their potential as therapeutic agents. For instance, antimicrobial, hemolytic, and enzyme inhibition activities have been reported for these derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1,3,4-Oxadiazole derivatives have been synthesized and characterized using various techniques, including NMR, IR, and elemental analysis. These compounds are of interest due to their pharmacological activities, including antimicrobial and anti-inflammatory effects. For instance, a study detailed the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the structural determination through NMR and other techniques (Li Ying-jun, 2012).
Antimicrobial and Antifungal Applications
Compounds with the 1,3,4-oxadiazole moiety have shown potential in antimicrobial and antifungal applications. A study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated them for antimicrobial and hemolytic activity. Most compounds were active against selected microbial species (Samreen Gul et al., 2017).
Anticancer Research
The exploration of 1,3,4-oxadiazole derivatives extends to anticancer research, where certain compounds have been evaluated for their efficacy against various cancer cell lines. For example, a study focused on designing, synthesizing, and evaluating 1,3,4-oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, showcasing their potential in treating small lung cancer (Ishan I. Panchal et al., 2020).
Anti-Inflammatory and Analgesic Effects
Substituted 1,3,4-oxadiazoles have demonstrated anti-inflammatory and analgesic properties. A research study synthesized various substituted 1,3,4-oxadiazoles and evaluated their anti-inflammatory activity, revealing significant effects compared to standard drugs (L. Nargund et al., 1994).
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13(27)22-16-7-5-8-17(11-16)23-20(28)12-26-18-9-4-3-6-15(18)10-19(26)21-25-24-14(2)29-21/h3-11H,12H2,1-2H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCKCQCNNKXPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B2521934.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2521939.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2521941.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)

![6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2521945.png)
![2-Bromo-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one](/img/structure/B2521947.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)

